molecular formula C22H18O3 B14367915 2-(2,6-Dimethoxyanthracen-9-YL)phenol CAS No. 92776-72-2

2-(2,6-Dimethoxyanthracen-9-YL)phenol

Cat. No.: B14367915
CAS No.: 92776-72-2
M. Wt: 330.4 g/mol
InChI Key: HARFWQIKXZQNHA-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyanthracen-9-YL)phenol is an organic compound that belongs to the class of phenols It features a phenol group attached to an anthracene moiety, which is further substituted with methoxy groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyanthracen-9-YL)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-dimethoxyanthracene with phenol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the anthracene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyanthracen-9-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.

    Reduction: Sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Phenols.

    Substitution: Halogenated or nitro-substituted anthracenes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyanthracen-9-YL)phenol involves its interaction with molecular targets through its phenol and anthracene moieties. The phenol group can participate in hydrogen bonding and redox reactions, while the anthracene moiety can engage in π-π interactions with other aromatic systems . These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethoxyanthracen-9-YL)phenol is unique due to the presence of both phenol and methoxy groups on the anthracene moiety. This combination imparts distinct chemical reactivity and photophysical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

92776-72-2

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

2-(2,6-dimethoxyanthracen-9-yl)phenol

InChI

InChI=1S/C22H18O3/c1-24-16-9-10-18-15(12-16)11-14-7-8-17(25-2)13-20(14)22(18)19-5-3-4-6-21(19)23/h3-13,23H,1-2H3

InChI Key

HARFWQIKXZQNHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)OC)C4=CC=CC=C4O

Origin of Product

United States

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